Hexahydro-2-methyl-1-(p-toluenesulfonyl)-4-(t-butoxycarbonyl)-1,4-diazepine Hexahydro-2-methyl-1-(p-toluenesulfonyl)-4-(t-butoxycarbonyl)-1,4-diazepine
Brand Name: Vulcanchem
CAS No.: 1246814-73-2
VCID: VC0018521
InChI: InChI=1S/C18H28N2O4S/c1-14-7-9-16(10-8-14)25(22,23)20-12-6-11-19(13-15(20)2)17(21)24-18(3,4)5/h7-10,15H,6,11-13H2,1-5H3/t15-/m0/s1
SMILES: CC1CN(CCCN1S(=O)(=O)C2=CC=C(C=C2)C)C(=O)OC(C)(C)C
Molecular Formula: C18H28N2O4S
Molecular Weight: 368.492

Hexahydro-2-methyl-1-(p-toluenesulfonyl)-4-(t-butoxycarbonyl)-1,4-diazepine

CAS No.: 1246814-73-2

Reference Standards

VCID: VC0018521

Molecular Formula: C18H28N2O4S

Molecular Weight: 368.492

Hexahydro-2-methyl-1-(p-toluenesulfonyl)-4-(t-butoxycarbonyl)-1,4-diazepine - 1246814-73-2

CAS No. 1246814-73-2
Product Name Hexahydro-2-methyl-1-(p-toluenesulfonyl)-4-(t-butoxycarbonyl)-1,4-diazepine
Molecular Formula C18H28N2O4S
Molecular Weight 368.492
IUPAC Name tert-butyl (3S)-3-methyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxylate
Standard InChI InChI=1S/C18H28N2O4S/c1-14-7-9-16(10-8-14)25(22,23)20-12-6-11-19(13-15(20)2)17(21)24-18(3,4)5/h7-10,15H,6,11-13H2,1-5H3/t15-/m0/s1
Standard InChIKey JRBAADPDQAAAGP-HNNXBMFYSA-N
SMILES CC1CN(CCCN1S(=O)(=O)C2=CC=C(C=C2)C)C(=O)OC(C)(C)C
Synonyms (3S)-Hexahydro-3-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,4-diazepine-1-carboxylic Acid 1,1-Dimethylethyl Ester;
PubChem Compound 71317215
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator